molecular formula C26H30N6O4 B2782161 N-(3-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1243033-31-9

N-(3-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2782161
CAS RN: 1243033-31-9
M. Wt: 490.564
InChI Key:
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Description

N-(3-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C26H30N6O4 and its molecular weight is 490.564. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structural elements akin to N-(3-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide have been synthesized and characterized, demonstrating the versatility of pyrazolo[3,4-b]pyridine derivatives in organic synthesis. For instance, pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized, showcasing methods for obtaining novel chemical entities with potential bioactivity (Hassan, Hafez, Osman, & Ali, 2015). These methodologies involve reactions that could be applicable for the synthesis and further functionalization of compounds similar to the one , indicating their importance in drug discovery and material science.

Potential Biological Activities

The synthesized compounds, particularly pyrazolo[3,4-b]pyridine derivatives, have been screened for various biological activities. This includes in vitro cytotoxicity against cancer cell lines, suggesting their potential utility in cancer research and therapy. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the anticancer potential of such compounds (Hassan, Hafez, & Osman, 2014).

Chemical Interactions and Binding Affinity

Research on similar compounds has also explored their molecular interactions and binding affinities, which are crucial for understanding their mechanisms of action. For instance, studies on cannabinoid receptor antagonists have shed light on the conformational preferences and molecular interactions essential for receptor binding, providing insights into the design of receptor-specific agents (Shim et al., 2002). These findings can inform the development of compounds with targeted biological activities.

Material Science Applications

Beyond biomedical applications, pyrazolo[3,4-b]pyridine derivatives have implications in material science, such as the development of novel polymers and materials with unique properties. For example, research into poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer has revealed the potential of incorporating pyrazolo[3,4-b]pyridine-like structures into polymers to enhance their optical properties (Takagi et al., 2013).

properties

IUPAC Name

N-butan-2-yl-3-[1,5-dioxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-3-18(2)28-22(33)14-16-30-24(35)20-11-7-8-12-21(20)32-25(30)29-31(26(32)36)17-23(34)27-15-13-19-9-5-4-6-10-19/h4-12,18H,3,13-17H2,1-2H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVSRLAXALTBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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